molecular formula C21H16N2O B3416009 2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 524724-71-8

2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B3416009
CAS No.: 524724-71-8
M. Wt: 312.4 g/mol
InChI Key: WDDFLSHBGYDHNP-UHFFFAOYSA-N
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Description

2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound features a biphenyl group, a methyl group, and an imidazo[1,2-a]pyridine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through several synthetic routes. Common methods include:

Mechanism of Action

The mechanism of action of 2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with DNA, causing damage to cancer cells and leading to their apoptosis .

Comparison with Similar Compounds

2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives:

Properties

IUPAC Name

8-methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-15-6-5-13-23-19(14-24)20(22-21(15)23)18-11-9-17(10-12-18)16-7-3-2-4-8-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDFLSHBGYDHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148034
Record name Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-[1,1′-biphenyl]-4-yl-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524724-71-8
Record name Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-[1,1′-biphenyl]-4-yl-8-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524724-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-[1,1′-biphenyl]-4-yl-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Reactant of Route 3
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2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 4
2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 5
2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 6
2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

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